Methyl 3-(3-(cycloheptylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. Quinazolines have been studied for their potential applications in medicinal chemistry, including as anticancer, antimicrobial, and anti-inflammatory agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a cycloheptylamine group, and a carboxylate group. The exact arrangement of these groups would depend on the specific synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .Aplicaciones Científicas De Investigación
Cyclization Reactions in Organic Synthesis
Cyclization reactions are a fundamental aspect of organic synthesis, enabling the construction of cyclic compounds from linear precursors. For instance, the Dieckmann cyclization of methyl 3-(o-methoxycarbonylanilino)propionate gives methyl 1,2,3,4-tetrahydro-4-oxoquinoline-3-carboxylate, showcasing the utility of cyclization reactions in synthesizing heterocyclic compounds, which are core structures in many bioactive molecules (Proctor, Ross, & Tapia, 1972).
Combinatorial Chemistry for Drug Discovery
Combinatorial chemistry allows for the rapid synthesis of a large number of compounds, which can be screened for potential pharmaceutical applications. A study by Ivachtchenko, Kovalenko, & Drushlyak (2003) developed a liquid-phase synthesis for combinatorial libraries of disubstituted and trisubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, which are structurally similar to the compound , highlighting their potential in drug discovery processes (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Synthesis of Constrained Amino Acid Derivatives
Constrained amino acid derivatives find application in medicinal chemistry, particularly in the development of peptide and peptidomimetic drugs. Szakonyi, Fülöp, Tourwé, & de Kimpe (2002) reported the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate, a constrained amino acid derivative, through a cyclopropanation process, which might be relevant for understanding the synthesis and applications of the compound (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Molecular Docking Studies for Drug Design
Molecular docking studies are crucial in drug design, allowing researchers to predict the interaction between small molecules and biological targets. Kovalenko, Drushlyak, Konovalova, Mariutsa, Kravchenko, Ivachtchenko, & Mitkin (2019) described the synthesis and structural confirmation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate and conducted molecular docking studies to assess its potential as an inhibitor of hepatitis B virus replication, demonstrating the integration of synthetic chemistry and computational biology in drug development (Kovalenko et al., 2019).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .
Propiedades
IUPAC Name |
methyl 3-[3-(cycloheptylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19(26)13-8-9-15-16(12-13)22-20(28)23(18(15)25)11-10-17(24)21-14-6-4-2-3-5-7-14/h8-9,12,14H,2-7,10-11H2,1H3,(H,21,24)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCSUFRNCVEJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-(cycloheptylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.